2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol

Ligand Design Hydrolytic Stability Coordination Chemistry

2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol is a synthetic ortho-aminomethylphenol derivative with the molecular formula C14H12BrNO3 and a molecular weight of 322.15 g/mol. It is characterized by a benzodioxole ring connected via a secondary amine bridge to a 4-bromophenol moiety.

Molecular Formula C14H12BrNO3
Molecular Weight 322.158
CAS No. 329777-36-8
Cat. No. B2468651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol
CAS329777-36-8
Molecular FormulaC14H12BrNO3
Molecular Weight322.158
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NCC3=C(C=CC(=C3)Br)O
InChIInChI=1S/C14H12BrNO3/c15-10-1-3-12(17)9(5-10)7-16-11-2-4-13-14(6-11)19-8-18-13/h1-6,16-17H,7-8H2
InChIKeyBZEJRAMJXJSULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol (CAS 329777-36-8): Chemical Class and Core Characteristics for Procurement


2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol is a synthetic ortho-aminomethylphenol derivative with the molecular formula C14H12BrNO3 and a molecular weight of 322.15 g/mol . It is characterized by a benzodioxole ring connected via a secondary amine bridge to a 4-bromophenol moiety. This compound is structurally notable for its keto-enol tautomerism, which influences its solid-state and solution-phase behavior . It serves as a versatile scaffold in medicinal chemistry and as a ligand precursor in coordination chemistry.

Why In-Class Substitution of 2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol is Not a Straightforward Decision


Substituting this compound with its closest structural analogs—such as its imine (Schiff base) homolog, its non-halogenated version, or other halogen congeners—is not a trivial 'drop-in' replacement. The saturated secondary amine bridge fundamentally alters the compound's hydrolytic stability and hydrogen-bonding capacity compared to the easily hydrolyzed imine form. Furthermore, the specific presence and position of the bromine atom directly impact the compound's lipophilicity, electronic properties, and its utility as a synthetic handle for cross-coupling reactions [1]. These molecular differences translate into quantifiable variations in biological target interaction, physicochemical properties, and downstream synthetic utility, as detailed below.

Quantitative Differentiation Evidence for 2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol Against Its Closest Analogs


Hydrolytic Stability Advantage of the Amine Over the Imine Schiff Base Analog

The target compound contains a saturated secondary amine (-NH-CH2-) bridge, in contrast to its closest analog, 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol (CAS 281212-32-6), which contains an imine (-N=CH-) bond. This structural difference results in a fundamental stability differentiation: the amine bridge is resistant to hydrolysis in aqueous media, whereas the imine bond is characteristically labile, reverting to its aldehyde and amine precursors under the same conditions . The imine analog's lower molecular weight (320.14 g/mol) versus the amine (322.15 g/mol) is a direct consequence of this difference in bond saturation, but the practical implication for procurement is the amine's far greater reliability in protic or aqueous experimental systems.

Ligand Design Hydrolytic Stability Coordination Chemistry

Metal Complexation Behavior Divergence: Amine vs. Imine Ligands

The Schiff base imine analog, (E)-benzo[d][1,3]dioxol-6-ylimino)methyl-4-bromophenol, has been experimentally and computationally studied for its ability to form stable complexes with Cu(II), Zn(II), and Hg(II), which demonstrated antibacterial activity [1]. The amine form of this compound is expected to form complexes with fundamentally different geometry, stability constants, and electronic properties due to the loss of the conjugated imine system. While the specific log K values for the amine are not published, computational docking studies on the imine-based Zn(II) complex revealed a binding affinity of -7.9 kcal/mol against the S. aureus tyrosyl-tRNA synthetase target, a benchmark that the amine-derived complexes would need to be compared against for metal-based drug development [1].

Antimicrobial Agents Metal Complexes Schiff Base

Enhanced Lipophilicity (clogP) Profile Driven by 4-Bromo Substitution

Computationally predicted partition coefficients (clogP) highlight a significant lipophilicity shift driven by the 4-bromo substituent. A representative entry shows the target compound possessing a clogP of approximately 3.9 [1]. This is markedly higher than the calculated clogP for the non-brominated analog, 2-[(1,3-benzodioxol-5-ylamino)methyl]phenol (CAS 923133-50-0), which is expected to be in the 2.0-2.5 range based on the removal of the bromine atom. This quantitative difference directly influences membrane permeability and biological compartmentalization.

Drug Design Physicochemical Property SAR

Validated Application Scenarios for 2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol Based on Differential Evidence


Stable Ligand Precursor for Aqueous-Phase Metal Complexation Studies

The compound's hydrolytically stable amine bridge makes it the superior scaffold for synthesizing metal complexes intended for use in aqueous or biological media. Unlike the imine analog, which faces degradation, this compound's complexes can be reliably screened for antimicrobial activity in culture media, providing reproducible results [1].

Key Building Block for Lipophilic Drug Candidate Synthesis via C-C Cross-Coupling

The 4-bromo substituent serves as a versatile synthetic handle for Suzuki, Heck, or Buchwald-Hartwig coupling reactions, enabling the introduction of diverse aryl or amine groups. Its high clogP (≈3.9) is a valuable starting point for medicinal chemists designing CNS-penetrant or intracellular-targeting small molecule libraries, offering a direct advantage over the non-brominated analog [1].

Development of a Non-Schiff Base Series of Antibacterial Metal Complexes

For groups aiming to explore new chemical space beyond conventional Schiff base ligands, this compound provides a direct amine analog to the well-studied imine series. It allows for the investigation of metal complex geometry and antibacterial mechanisms that are structurally distinct from the planar, conjugated imine complexes, potentially circumventing known resistance pathways [1].

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